molecular formula C10H9F2NO3 B13033977 1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene

1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene

Cat. No.: B13033977
M. Wt: 229.18 g/mol
InChI Key: AOGCIOQQBKDEHN-UHFFFAOYSA-N
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Description

1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene is an organic compound with the molecular formula C10H9F2NO3 This compound is characterized by the presence of a cyclobutoxy group, two fluorine atoms, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene typically involves the following steps:

    Cyclobutoxylation: The cyclobutoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the nitro-substituted benzene derivative with cyclobutanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions, often involving a catalyst or a strong base.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Reduction: The major product is 1-Cyclobutoxy-4,5-difluoro-2-aminobenzene.

    Substitution: Depending on the nucleophile, products can include 1-Cyclobutoxy-4-amino-5-fluoro-2-nitrobenzene or 1-Cyclobutoxy-4-thio-5-fluoro-2-nitrobenzene.

Scientific Research Applications

1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclobutoxy-4-fluoro-2-nitrobenzene: Similar structure but with only one fluorine atom.

    1-Cyclobutoxy-4,5-dichloro-2-nitrobenzene: Similar structure but with chlorine atoms instead of fluorine.

    1-Cyclobutoxy-4,5-difluoro-2-aminobenzene: The amino derivative of the compound.

Uniqueness

1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene is unique due to the combination of the cyclobutoxy group, two fluorine atoms, and a nitro group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H9F2NO3

Molecular Weight

229.18 g/mol

IUPAC Name

1-cyclobutyloxy-4,5-difluoro-2-nitrobenzene

InChI

InChI=1S/C10H9F2NO3/c11-7-4-9(13(14)15)10(5-8(7)12)16-6-2-1-3-6/h4-6H,1-3H2

InChI Key

AOGCIOQQBKDEHN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC(=C(C=C2[N+](=O)[O-])F)F

Origin of Product

United States

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